![molecular formula C66H84N14O15 B13845612 1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)
1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a highly intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Protection and Deprotection Steps: To protect functional groups that are not meant to react in certain steps.
Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Purification: Techniques such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic compounds often involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Scale-Up Processes: Adapting laboratory-scale reactions to industrial-scale production.
Quality Control: Ensuring consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Oxidation and Reduction: These reactions may alter the oxidation state of certain atoms within the compound.
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down the compound into smaller units.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts to facilitate reactions.
Major Products Formed
The products formed depend on the specific reactions and conditions used. They may include various derivatives or fragments of the original compound.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: Understanding how the compound reacts under different conditions.
Biology
Biochemical Studies: Investigating interactions with biological molecules.
Drug Development: Potential use as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Applications: Exploring potential medical uses based on its chemical properties.
Diagnostic Tools: Utilizing the compound in imaging or diagnostic assays.
Industry
Material Science: Developing new materials with unique properties.
Catalysis: Using the compound as a catalyst in industrial processes.
作用機序
The mechanism of action involves the interaction of the compound with specific molecular targets. This may include:
Binding to Enzymes or Receptors: Affecting their activity.
Modulating Pathways: Influencing biochemical pathways within cells.
類似化合物との比較
Similar Compounds
Analogous Compounds: With similar structures but different functional groups.
Derivatives: Modified versions of the original compound.
Uniqueness
The uniqueness of the compound lies in its specific structure and the resulting chemical properties. This may include unique reactivity, binding affinity, or biological activity.
特性
分子式 |
C66H84N14O15 |
|---|---|
分子量 |
1313.5 g/mol |
IUPAC名 |
1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70) |
InChIキー |
ZLWOWXNECYSWIT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


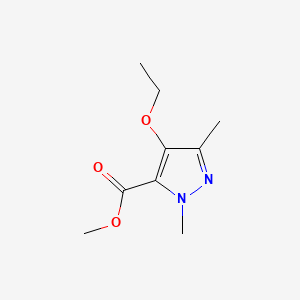

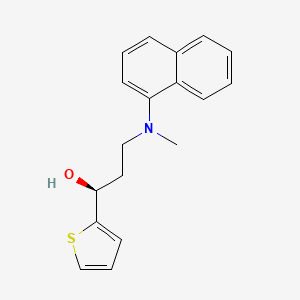
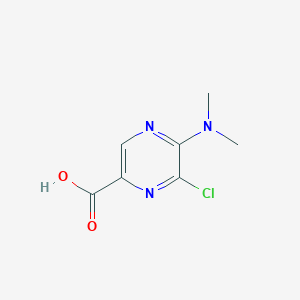
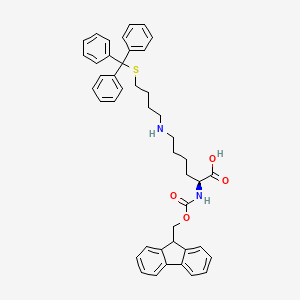
![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)

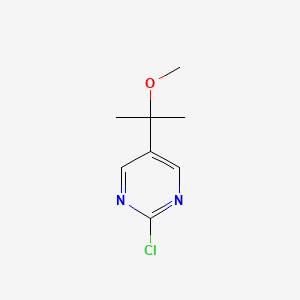
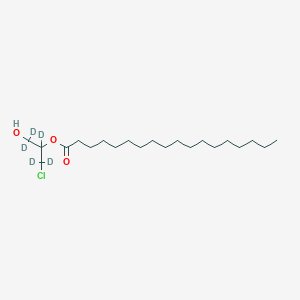
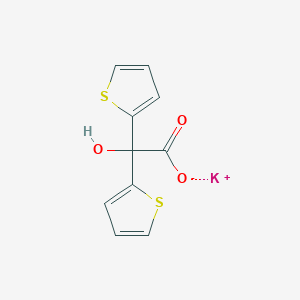

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

